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molecular formula C18H17NO2S B8324656 N-phenethylnaphthalene-1-sulfonamide

N-phenethylnaphthalene-1-sulfonamide

Cat. No. B8324656
M. Wt: 311.4 g/mol
InChI Key: NNTAHKBDSYKFHQ-UHFFFAOYSA-N
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Patent
US08809584B2

Procedure details

To a stirred solution of 2-phenylethylamine (3.5 mmol, 1 eq) in 40 ml CH2Cl2 were consecutively added, Et3N (0.58 ml, 4.18 mmol, 1.2 eq) and the corresponding sulfonyl chloride (2-naphthalenesulfonyl chloride, 0.87 g, 3.84 mmol, 1.1 eq). The reaction was performed at room temperature during 4 h, until the total consumption of the starting material. Once the solvent was evaporated, the crude mixture was chromatographically purified over Al2O3 using Hexane/AcOEt (70:30) as the eluant. The final yield of the product obtained was 91%, and the purity ≧99% (expressed in % HPLC area).
Quantity
3.5 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.58 mL
Type
reactant
Reaction Step Two
Quantity
0.87 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CCN([CH2:15][CH3:16])CC.[S:17](Cl)(Cl)(=[O:19])=[O:18]>C(Cl)Cl>[CH2:8]([NH:9][S:17]([C:2]1[C:15]2[C:16](=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:8]=[CH:7][CH:1]=1)(=[O:19])=[O:18])[CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
3.5 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)CCN
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.58 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0.87 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was performed at room temperature during 4 h, until the total consumption of the starting material
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Once the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude mixture was chromatographically purified over Al2O3
CUSTOM
Type
CUSTOM
Details
The final yield of the product obtained

Outcomes

Product
Name
Type
Smiles
C(CC1=CC=CC=C1)NS(=O)(=O)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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